molecular formula C23H17N3OS2 B2879457 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide CAS No. 394227-58-8

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide

Cat. No.: B2879457
CAS No.: 394227-58-8
M. Wt: 415.53
InChI Key: ZEXONMLNHPQCBG-UHFFFAOYSA-N
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Description

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide is a complex organic compound that belongs to the class of thiazolobenzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole and benzothiazole fused ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide typically involves multi-step reactions One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ringThe final step involves the acylation of the resulting intermediate with diphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide is unique due to its specific fusion of thiazole and benzothiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a dithia-diazatricyclo framework which contributes to its unique chemical reactivity and biological interactions. The presence of multiple functional groups allows for diverse interactions with biological targets.

Pharmacological Properties

  • Opioid Receptor Interaction :
    • Research indicates that compounds similar to this compound exhibit varying selectivity for opioid receptors (δ, μ, and κ). Notably, some derivatives have shown subnanomolar binding affinities for the δ-opioid receptor, suggesting potential analgesic applications .
  • Antinociceptive Activity :
    • In vivo studies have demonstrated that certain derivatives possess significant antinociceptive effects in pain models (e.g., tail flick test), indicating their potential as pain-relieving agents .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Its unique structure allows it to interact with active sites or allosteric sites on target proteins .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Binding Affinity : The presence of thiazole and benzothiazole rings enhances binding affinity to protein targets.
  • Modulation of Receptor Activity : The compound may act as an agonist or antagonist depending on the receptor type and structural modifications .

Case Studies

  • Synthesis and Biological Evaluation :
    • A study synthesized novel compounds based on the diazatricyclo framework and evaluated their biological activities against opioid receptors. The findings revealed that modifications to the core structure significantly affected receptor selectivity and binding affinity .
  • Toxicology and Safety Profile :
    • Preliminary toxicological assessments suggest moderate toxicity levels; however, further studies are required to fully understand the safety profile in vivo .

Binding Affinity of Selected Compounds

CompoundReceptor TypeBinding Affinity (nM)Selectivity
Compound Aδ-opioid<1High
Compound Bμ-opioid50Moderate
N-{...}δ-opioid10High

Toxicity Assessment

EndpointResult
Acute Oral ToxicityClass III
NephrotoxicityModerate Risk
Mitochondrial ToxicityHigh Risk

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-14-24-20-18(28-14)13-12-17-21(20)29-23(25-17)26-22(27)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,19H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXONMLNHPQCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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